molecular formula C12H10ClNO2 B12572278 8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one CAS No. 184867-13-8

8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one

Cat. No.: B12572278
CAS No.: 184867-13-8
M. Wt: 235.66 g/mol
InChI Key: BWVHUIPQDZBDDE-UHFFFAOYSA-N
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Description

8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one is a heterocyclic compound that features an indole core fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as methanol or toluene, with the use of acids like methanesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups onto the indole or oxazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while halogenation can introduce halogen atoms at specific positions on the indole or oxazine rings .

Scientific Research Applications

8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carboxaldehyde and indole-3-acetic acid share a similar indole core.

    Oxazine Derivatives: Compounds such as 3,4-dihydro-2H-1,2,4-oxadiazine have a similar oxazine ring structure.

Uniqueness

8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one is unique due to its fused ring system, which combines the properties of both indole and oxazine derivatives. This fusion imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

184867-13-8

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

8-chloro-3-methyl-3,4-dihydro-[1,3]oxazino[3,4-a]indol-1-one

InChI

InChI=1S/C12H10ClNO2/c1-7-4-10-5-8-2-3-9(13)6-11(8)14(10)12(15)16-7/h2-3,5-7H,4H2,1H3

InChI Key

BWVHUIPQDZBDDE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC3=C(N2C(=O)O1)C=C(C=C3)Cl

Origin of Product

United States

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